molecular formula C6H11NO3 B146437 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) CAS No. 127382-24-5

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)

Cat. No.: B146437
CAS No.: 127382-24-5
M. Wt: 145.16 g/mol
InChI Key: OTPKNLSNDDZQAC-INEUFUBQSA-N
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Description

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) is a four-membered heterocyclic compound that features an azetidine ring. This compound is notable for its unique structure, which includes a carboxylic acid group and a hydroxyethyl substituent. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) typically involves the formation of the azetidine ring followed by the introduction of the hydroxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The hydroxyethyl group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be added via oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxyethyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI) is unique due to its specific functional groups and the stability of the azetidine ring. Unlike aziridines, it has lower ring strain, making it more stable and easier to handle. Compared to beta-lactams, it has distinct chemical reactivity and applications beyond antibiotic activity .

Properties

IUPAC Name

(2R)-2-[(1R)-1-hydroxyethyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)6(5(9)10)2-3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKNLSNDDZQAC-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCN1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CCN1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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